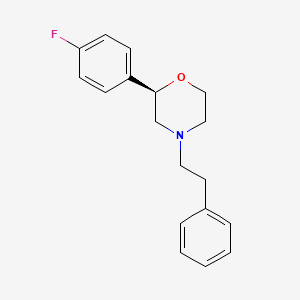
(2r)-2-(4-Fluorophenyl)-4-(2-phenylethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2r)-2-(4-Fluorophenyl)-4-(2-phenylethyl)morpholine is an organic compound characterized by its morpholine ring substituted with a 4-fluorophenyl group and a 2-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-2-(4-Fluorophenyl)-4-(2-phenylethyl)morpholine typically involves the reaction of 4-fluorobenzaldehyde with 2-phenylethylamine to form an imine intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine. The final step involves the cyclization of this amine with an appropriate dihaloalkane under basic conditions to form the morpholine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2r)-2-(4-Fluorophenyl)-4-(2-phenylethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce any present carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted aromatic ring, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
(2r)-2-(4-Fluorophenyl)-4-(2-phenylethyl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2r)-2-(4-Fluorophenyl)-4-(2-phenylethyl)morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2r)-2-(4-Chlorophenyl)-4-(2-phenylethyl)morpholine
- (2r)-2-(4-Bromophenyl)-4-(2-phenylethyl)morpholine
- (2r)-2-(4-Methylphenyl)-4-(2-phenylethyl)morpholine
Uniqueness
(2r)-2-(4-Fluorophenyl)-4-(2-phenylethyl)morpholine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
920802-14-8 |
|---|---|
Molecular Formula |
C18H20FNO |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
(2R)-2-(4-fluorophenyl)-4-(2-phenylethyl)morpholine |
InChI |
InChI=1S/C18H20FNO/c19-17-8-6-16(7-9-17)18-14-20(12-13-21-18)11-10-15-4-2-1-3-5-15/h1-9,18H,10-14H2/t18-/m0/s1 |
InChI Key |
ATYSBHOIRIIHPF-SFHVURJKSA-N |
Isomeric SMILES |
C1CO[C@@H](CN1CCC2=CC=CC=C2)C3=CC=C(C=C3)F |
Canonical SMILES |
C1COC(CN1CCC2=CC=CC=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


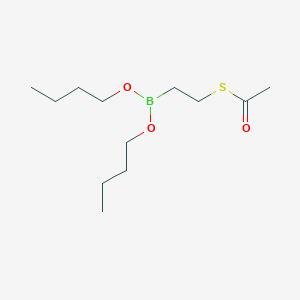
![Silane, trimethyl[8-[tris(1-methylethyl)silyl]-1,7-octadiynyl]-](/img/structure/B14200763.png)

![N-[3-Fluoro-4-(octahydroquinolin-1(2H)-yl)phenyl]thiourea](/img/structure/B14200786.png)
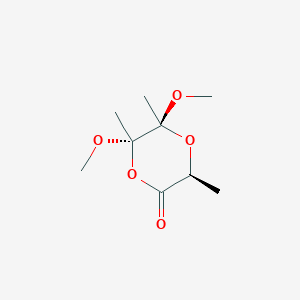
![N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14200791.png)

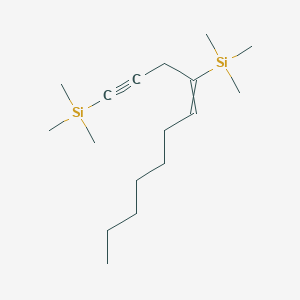
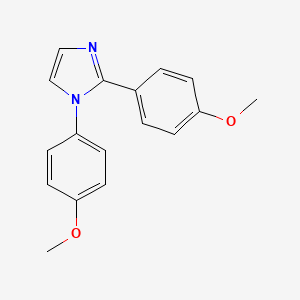
![6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14200812.png)

![2-(4-chlorophenyl)-5-[(E)-methoxyiminomethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14200826.png)

![(1R,5R)-3-(Diethoxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-one](/img/structure/B14200850.png)
